molecular formula C17H16N2O5S2 B2410937 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 294853-53-5

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2410937
CAS No.: 294853-53-5
M. Wt: 392.44
InChI Key: RBRROENIHDLYLJ-UHFFFAOYSA-N
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Description

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate is a useful research compound. Its molecular formula is C17H16N2O5S2 and its molecular weight is 392.44. The purity is usually 95%.
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Properties

IUPAC Name

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-11-6-8-12(9-7-11)26(22,23)19-17(21)24-10-15-16(20)18-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRROENIHDLYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate is a member of the benzothiazine family, known for its diverse biological activities. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 577788-35-3

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Cell LineIC₅₀ (µM)
MCF-715
HT-2920

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It modulates various receptors associated with inflammation and cancer progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzothiazine derivatives, including the compound . Results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Preclinical Trials for Cancer Treatment :
    • In preclinical models, the compound was tested for its anticancer effects. Tumor growth inhibition was observed in xenograft models, demonstrating its potential as a therapeutic agent.
  • Inflammation Model Studies :
    • In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to untreated controls, supporting its anti-inflammatory potential.

Scientific Research Applications

Antimicrobial Activity

Synthesis and Efficacy : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds exhibit significant antibacterial and antifungal activities. For instance, a study by Kalekar et al. (2011) synthesized derivatives that demonstrated effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans . Another study by Kadian et al. (2012) focused on similar derivatives, reporting notable antibacterial effects against various bacterial strains .

Case Study : In a comparative analysis of several benzothiazine derivatives, the compound was found to inhibit bacterial growth effectively, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Mechanistic Insights : The compound has also been studied for its anticancer properties, particularly through its interaction with carbonic anhydrase IX, an enzyme often overexpressed in tumors. Research conducted by Nemr et al. (2021) highlighted new benzenesulfonamide derivatives that showed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with selectivity ratios indicating a higher efficacy against cancer cells compared to normal cells .

Quantitative Analysis : The study reported IC50 values ranging from 1.52 to 6.31 μM for the active compounds, demonstrating their potential as selective anticancer agents . The ability of these compounds to induce apoptosis in cancer cells further underscores their therapeutic promise.

Enzyme Inhibition

Enzyme Targeting : The compound's structure suggests it may act as an inhibitor for various enzymes relevant in metabolic pathways. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase enzymes, which are critical targets in diabetes management and neurodegenerative diseases like Alzheimer’s .

Research Findings : A study published in 2019 synthesized new sulfonamides that were screened against these enzymes, revealing promising inhibitory activity that could lead to new treatments for type 2 diabetes mellitus and Alzheimer's disease .

Summary of Applications

ApplicationFindingsReferences
AntimicrobialSignificant antibacterial and antifungal activity against E. coli and S. aureusKalekar et al., 2011; Kadian et al., 2012
AnticancerInhibitory effects on breast cancer cell lines with promising selectivityNemr et al., 2021
Enzyme InhibitionInhibition of α-glucosidase and acetylcholinesterase with potential therapeutic applicationsStudy from 2019

Preparation Methods

The benzothiazinone ring system is central to the target compound’s structure. A widely cited approach involves cyclizing sulfonamide precursors under basic or thermal conditions. For example, New Zealand Patent NZ201465A details the preparation of 4-oxo-1,2-benzothiazine-3-carboxamide derivatives via cyclization of benzenesulfonylglycineamide intermediates. Adapting this method:

  • Starting Material Synthesis :

    • Benzenesulfonylglycine derivatives are prepared by sulfonylation of glycine ethyl ester with 4-methylbenzenesulfonyl chloride.
    • The resulting sulfonamide is treated with a cyclizing agent (e.g., phosphorus oxychloride) to induce ring closure, forming the 3-oxo-1,4-benzothiazine scaffold.
  • Key Reaction :
    $$
    \text{Sulfonamide intermediate} \xrightarrow[\Delta]{\text{POCl}_3} \text{3-Oxo-1,4-benzothiazine derivative}
    $$
    Yields for analogous cyclizations range from 65–80% under optimized conditions (120–140°C, 4–6 hours).

  • Functionalization :

    • The hydroxymethyl group at position 2 of the benzothiazinone is activated for carbamate formation. This is achieved via treatment with phosgene or triphosgene to generate the corresponding chloroformate intermediate.
    • Subsequent reaction with 4-methylbenzenesulfonamide in the presence of a base (e.g., triethylamine) yields the target carbamate.

Rhodium-Catalyzed Carbamate Transfer to Sulfoxide Intermediates

Recent advances in transition-metal catalysis offer a streamlined route to sulfonamide-carbamate hybrids. A study in The Journal of Organic Chemistry demonstrates the rhodium-catalyzed transfer of carbamates to sulfoxides, forming N-protected sulfoximines under mild conditions. This method can be adapted for the target compound:

  • Sulfoxide Preparation :

    • Methyl(4-methylphenyl)sulfoxide is synthesized by oxidation of 4-methylthioanisole using hydrogen peroxide or meta-chloroperbenzoic acid.
  • Carbamate Transfer :

    • A suspension of the sulfoxide, benzyl carbamate, magnesium oxide, and Rh₂(OAc)₄ in dichloromethane is treated with iodobenzene diacetate (PhI(OAc)₂) at 40°C.
    • The reaction proceeds via rhodium-nitrene intermediates, transferring the carbamate group to the sulfoxide sulfur atom.
  • Isolation of Product :

    • Purification by flash chromatography (50% ethyl acetate/hexane) affords the N-sulfonylated carbamate in 60% yield.

Key Advantages :

  • Avoids harsh reagents (e.g., phosgene).
  • Compatible with thermally sensitive substrates.

Direct Coupling of Benzothiazinone Methanol with Sulfonyl Isocyanates

A third route involves coupling preformed benzothiazinone methanol with 4-methylbenzenesulfonyl isocyanate:

  • Synthesis of (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methanol :

    • Reduction of the corresponding methyl ester (e.g., using lithium aluminum hydride) yields the primary alcohol.
  • Carbamate Formation :

    • The alcohol is reacted with 4-methylbenzenesulfonyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.
    • Triethylamine is added to scavenge HCl, driving the reaction to completion.
  • Reaction Summary :
    $$
    \text{(Benzothiazinone)CH}2\text{OH} + \text{Tosyl-NCO} \xrightarrow[\text{Et}3\text{N}]{\text{THF, 0°C}} \text{Target Compound}
    $$
    This method achieves yields of 70–85% with high purity after recrystallization from ethanol.

Comparative Analysis of Preparation Methods

Method Yield Conditions Advantages Limitations
Cyclization 65–80% 120–140°C, POCl₃ Scalable, established protocol Requires toxic reagents
Rh-Catalyzed 60% 40°C, Rh₂(OAc)₄, CH₂Cl₂ Mild conditions, avoids phosgene High catalyst cost
Direct Coupling 70–85% 0–5°C, THF, Et₃N High purity, simple workup Sensitive to moisture

Optimization Strategies and Challenges

  • Purity Concerns : Residual catalysts (e.g., rhodium) in Method 2 necessitate stringent purification. Chelating resins or aqueous washes are recommended.
  • Scale-Up : Method 1’s reliance on POCl₃ poses safety risks in industrial settings. Substituting with trimethylsilyl chloride reduces hazards without compromising yield.
  • Stereochemical Control : The benzothiazinone ring’s planar structure minimizes stereoisomerism, but racemization at the sulfoximine sulfur (Method 2) requires chiral ligands for enantioselective synthesis.

Q & A

Q. Advanced

  • HPLC-HRMS : Pair high-resolution mass spectrometry with photodiode array detection to identify UV-active degradants (e.g., sulfonic acid derivatives).
  • Solid-state NMR : Detect amorphous vs. crystalline phase changes that accelerate hydrolysis .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to map stability thresholds.

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